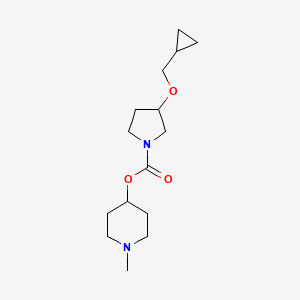

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Description

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position and a 1-methylpiperidin-4-yl ester moiety at the 1-position. This structure combines the conformational flexibility of pyrrolidine with the steric and electronic effects of the cyclopropylmethoxy group, which is known for enhancing metabolic stability and modulating lipophilicity in drug-like molecules .

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-16-7-4-13(5-8-16)20-15(18)17-9-6-14(10-17)19-11-12-2-3-12/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFVLRDMVFVCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling. Common reagents used in these reactions include cyclopropylmethanol, piperidine, and pyrrolidine derivatives, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the ester group, pyrrolidine substitutions, or cyclopropylmethoxy modifications. Below is a detailed comparison with key analogs:

Structural Analogs with Modified Ester Groups

- tert-Butyl 3-((cyclopropylmethoxy)methyl)pyrrolidine-1-carboxylate (Catalog of Pyridine Compounds, 2017):

- Structural Difference : Replaces the 1-methylpiperidin-4-yl group with a tert-butyl ester.

- Impact : The tert-butyl group increases steric bulk and hydrophobicity, reducing solubility compared to the piperidine-containing analog. However, it may enhance stability against enzymatic hydrolysis.

- Applications : Primarily used as an intermediate in medicinal chemistry for protease inhibitor synthesis .

Analogs with Cyclopropylmethoxy Modifications

- Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate (Eur. J. Org. Chem., 2016): Structural Difference: Incorporates a benzofuran scaffold with multiple cyclopropylmethoxy groups on aromatic rings. However, the reduced flexibility may limit bioavailability. Applications: Investigated as a precursor to natural product derivatives with anti-inflammatory properties .

Piperidine/Pyrrolidine Hybrid Analogs

- Betaxolol Hydrochloride (Pharmacopeial Forum, 2017): Structural Difference: Features a propanolamine backbone with a cyclopropylmethoxyethylphenoxy group and isopropylamine. Impact: The β-blocker activity is attributed to the secondary alcohol and amine groups, unlike the ester-linked pyrrolidine-piperidine system. Applications: Clinically used for hypertension and glaucoma .

Comparative Data Table

Biological Activity

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate (CAS Number: 2034539-11-0) is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is , with a molecular weight of 282.38 g/mol. Its structure features a piperidine ring, a pyrrolidine ring, and a cyclopropylmethoxy group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (1-methylpiperidin-4-yl) 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |

| CAS Number | 2034539-11-0 |

| Molecular Formula | C15H26N2O3 |

| Molecular Weight | 282.38 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in various biochemical pathways, potentially leading to therapeutic effects.

- Receptor Binding : It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Biological Activities

Research indicates that 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with the mdm2-p53 interaction, a critical pathway in cancer biology .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise, indicating potential applications in treating inflammatory diseases.

- Analgesic Properties : The compound has been explored for its pain-relieving effects, which could be beneficial in developing new analgesics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Anticancer Effects : A study published in a patent document highlighted the compound's role as an isoindolinone inhibitor, demonstrating significant anticancer activity through modulation of the mdm2-p53 pathway .

- Inflammation Model : In an experimental model of inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, it is useful to compare it with other piperidine and pyrrolidine derivatives.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor binding |

| Piperidine Derivative A | Antidepressant | Serotonin reuptake inhibition |

| Pyrrolidine Derivative B | Analgesic | Opioid receptor agonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.